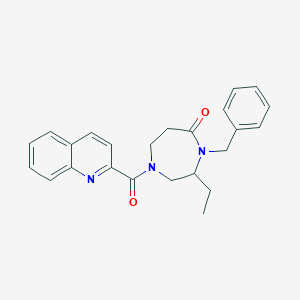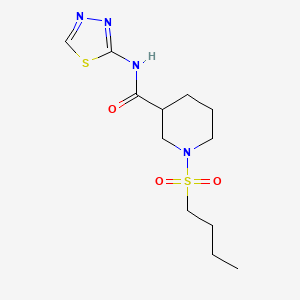![molecular formula C21H24ClN3O B5410562 N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5410562.png)
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as "ACP-105", is a novel selective androgen receptor modulator (SARM) that has been gaining attention in the scientific community for its potential applications in various fields. ACP-105 has been found to have a high affinity towards the androgen receptor and has shown promising results in preclinical studies for its anabolic effects.
Wirkmechanismus
ACP-105 works by selectively binding to the androgen receptor in target tissues, such as skeletal muscle and bone tissue. This binding activates the androgen receptor and promotes the growth and development of these tissues. ACP-105 has been found to be highly selective for the androgen receptor and has minimal interaction with other receptors, such as the estrogen receptor.
Biochemical and Physiological Effects:
ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. ACP-105 has also been found to improve physical function and exercise performance in preclinical studies. ACP-105 has minimal androgenic effects, such as the development of male secondary sexual characteristics, making it a safer alternative to traditional androgenic steroids.
Vorteile Und Einschränkungen Für Laborexperimente
ACP-105 has several advantages for lab experiments, including its high selectivity for the androgen receptor and its anabolic effects on skeletal muscle and bone tissue. ACP-105 has minimal androgenic effects, making it a safer alternative to traditional androgenic steroids. However, ACP-105 has limitations, such as the lack of long-term safety data and the need for further research to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on ACP-105, including its potential applications in the treatment of muscle wasting, osteoporosis, and prostate cancer. Further research is needed to determine the long-term safety and efficacy of ACP-105 in humans. Additionally, research is needed to optimize the synthesis method of ACP-105 to obtain higher yields and purity for research purposes.
Synthesemethoden
The synthesis of ACP-105 involves a multi-step process that starts with the reaction of 4-chloroaniline and 2-bromoacetyl chloride to form 2-(4-chlorophenyl)acetamide. The intermediate is then subjected to a reductive amination reaction with 3-phenyl-2-propen-1-amine and piperazine to form the final product, ACP-105. The synthesis method has been optimized to obtain high yields and purity of ACP-105 for research purposes.
Wissenschaftliche Forschungsanwendungen
ACP-105 has been studied extensively for its potential applications in various fields, including muscle wasting, osteoporosis, and prostate cancer. ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for muscle wasting and osteoporosis. ACP-105 has also been found to inhibit the growth of prostate cancer cells in vitro, making it a potential treatment for prostate cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-8-10-20(11-9-19)23-21(26)17-25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGCSBVFSOHKI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)


![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-methoxyphenol](/img/structure/B5410512.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410533.png)

![(3-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5410544.png)
![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
![6-(3-chlorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5410553.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![2-[(4-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5410577.png)
